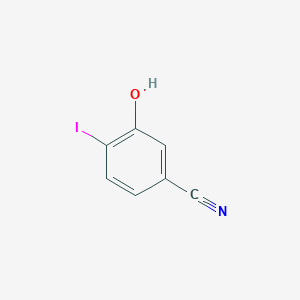

3-Hydroxy-4-iodobenzonitrile

描述

3-Hydroxy-4-iodobenzonitrile (C₇H₄INO, molecular weight: 245.94 g/mol) is a halogenated aromatic compound featuring a hydroxyl (-OH), iodine (-I), and nitrile (-CN) group on a benzene ring. It is synthesized via controlled de-iodination of 3-cyano-2,4,6-triiodophenol under reflux conditions in a mixed solvent system (N-methylmorpholine and H₂O), yielding a white powder with a melting point of 121–124°C . Key spectral data include:

- ¹H-NMR (CDCl₃): δ 7.79 (d, 1H), 7.23 (d, 1H), 6.95 (dd, 1H), 5.63 (s, 1H).

- HRMS: [M+H]⁺ observed at 245.9411 (calculated: 245.9410).

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing benzo[b]furan derivatives (e.g., benzo[b]furan-6-carbonitrile) and boronic acid esters for bioactive molecule development .

属性

IUPAC Name |

3-hydroxy-4-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGXKQNEFYEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-75-7 | |

| Record name | 3-hydroxy-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodobenzonitrile typically involves the iodination of 3-hydroxybenzonitrile. One common method includes the use of iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions: 3-Hydroxy-4-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

Substitution Reactions: Products include azides, cyanides, and other substituted derivatives.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include primary amines and other reduced derivatives.

科学研究应用

Chemistry Applications

Intermediate in Organic Synthesis

3-Hydroxy-4-iodobenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound can participate in numerous chemical reactions, leading to the formation of diverse products:

- Substitution Reactions : This compound can undergo nucleophilic substitution to yield azides, cyanides, and other substituted derivatives.

- Oxidation Reactions : It can be oxidized to produce quinones and other oxidized compounds.

- Reduction Reactions : Reduction processes can yield primary amines and other reduced derivatives.

Biological Applications

Precursor for Biologically Active Molecules

In biological research, this compound serves as a precursor for synthesizing biologically active molecules. Its hydroxyl and iodine substituents enhance its reactivity, making it suitable for developing probes to study various biological processes.

Therapeutic Properties

The compound has been investigated for its potential therapeutic properties. Specifically, it has shown promise as an anthelmintic agent against parasitic infections in domestic animals. Research indicates that this compound and its non-toxic salts exhibit high anthelmintic activity against nematodes and trematodes, such as:

- Haemonchus contortus (a parasitic nematode)

- Fasciola hepatica (liver fluke)

The compound is effective at dosages that minimize toxic side effects in animals . Its administration can be oral or parenteral, with specific formulations enhancing solubility and bioavailability.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used in producing specialty chemicals that require specific properties. Its unique structure allows for tailored modifications that meet the demands of various applications.

Case Study 1: Anthelmintic Activity

Research has demonstrated the effectiveness of this compound against gastrointestinal helminth infestations in livestock. In trials involving cattle and sheep, dosages ranging from 0.005 g to 0.1 g per kg of body weight were administered with significant success in controlling infections caused by Haemonchus contortus and Fasciola hepatica. The results indicated a marked reduction in parasite load with minimal adverse effects on the host animals .

Case Study 2: Synthesis of Bioactive Compounds

In a study focused on synthesizing novel chromanone and quinolinone analogues for anti-leishmanial activity, this compound was utilized as a key starting material. The research highlighted how modifications to this compound led to enhanced efficacy against leishmaniasis, showcasing its potential role in developing new therapeutic agents .

作用机制

The mechanism of action of 3-Hydroxy-4-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and iodine substituents can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The iodine atom in 3-hydroxy-4-iodobenzonitrile distinguishes it from analogs with alternative substituents. Below is a comparative analysis:

生物活性

3-Hydroxy-4-iodobenzonitrile is an organic compound with the molecular formula C₇H₄INO. It features a hydroxyl group at the third position and an iodine atom at the fourth position on the benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound undergoes various chemical reactions, including substitution, oxidation, and reduction. Its iodine substituent enhances its reactivity, allowing it to interact with biological targets such as enzymes and receptors. The mechanism of action typically involves modulation of enzymatic activity or receptor binding, which can influence multiple biochemical pathways in living organisms.

Anthelmintic Properties

This compound has demonstrated significant anthelmintic activity against various parasitic nematodes and trematodes. Research indicates its effectiveness in treating infections caused by species such as Haemonchus contortus and Fasciola hepatica. For instance, a study highlighted its use in domestic animals, where it was administered at dosages ranging from 0.005 g to 0.10 g per kg body weight, yielding effective results without serious toxic side effects .

Antimicrobial Activity

In addition to its anthelmintic properties, the compound has been explored for its antimicrobial potential. It has shown activity against multidrug-resistant bacterial strains, particularly those resistant to fluoroquinolones. This suggests that this compound could serve as a lead compound for developing new antibiotics targeting Gram-negative bacteria .

Study on Anthelmintic Efficacy

A notable case study involved administering this compound to sheep infected with Fasciola hepatica. The study found that treatment resulted in significant reductions in parasite load, demonstrating the compound's potential as a therapeutic agent in veterinary medicine. The administration method (oral vs. parenteral) also influenced efficacy, with parenteral administration yielding better results at lower dosages compared to oral administration .

Investigation of Antimicrobial Properties

In another study focused on antimicrobial activity, this compound was tested against various bacterial strains. The results indicated that the compound exhibited notable antibacterial effects, particularly against resistant strains of Escherichia coli and Klebsiella pneumoniae. This underscores its potential application in addressing antibiotic resistance issues .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Anthelmintic, Antimicrobial | Effective against resistant strains |

| 4-Hydroxy-3-iodobenzonitrile | Limited data on biological activity | Structural isomer with different properties |

| 3-Hydroxy-4-bromobenzonitrile | Lower anthelmintic efficacy | Bromine's smaller size affects reactivity |

常见问题

Q. What are the established synthetic routes for 3-Hydroxy-4-iodobenzonitrile, and what key parameters govern its preparation?

The primary synthesis involves controlled deiodination of 3-cyano-2,4,6-triiodophenol (4 ) under reflux in a 4:1 mixture of N-methylmorpholine and water. Key parameters include:

- Reaction duration : 24 hours at gentle reflux (160°C oil bath).

- Work-up : Partitioning between EtOAc and 0.5 M HCl to isolate the product.

- Purification : Flash chromatography (5:1 hexane:EtOAc) yields 28% of the target compound as a white powder. Characterization via ¹H-NMR (δ 7.79, 7.23, 6.95 ppm) and HRMS ([M+H]⁺ 245.9411) is critical .

Q. Which spectroscopic methods are essential for characterizing this compound?

- ¹H-NMR : Focus on aromatic proton signals (e.g., δ 7.79 for the deshielded proton adjacent to iodine) and the hydroxyl group (δ 5.63 ppm).

- HRMS : Confirms molecular ion accuracy (calculated 245.9410; observed 245.9411).

- TLC : Monitors reaction progress (Rf 0.35 in 3:1 hexane:EtOAc) .

Q. What solubility and stability challenges arise during handling?

- Solubility : Partitioning between EtOAc and aqueous HCl during work-up ensures efficient isolation.

- Stability : Sensitive to prolonged exposure to acidic/basic conditions. Store under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be improved, and what strategies mitigate byproduct formation?

- Temperature modulation : Lowering the reaction temperature to 50°C alters byproduct ratios (e.g., silylated congeners) but may reduce overall yield.

- Chromatographic optimization : Adjusting solvent polarity during flash chromatography enhances separation of closely eluting impurities.

- Precursor scoring : Predictive tools (e.g., REAXYS) guide precursor selection to minimize competing pathways .

Q. What functionalization strategies enable the conversion of this compound into bioactive scaffolds?

- Cyclization : React with phenylacetylene intermediates to form benzo[b]furan-6-carbonitrile (9 ), followed by desilylation (aqueous base) to yield the final product.

- Boronylation : Hartwig’s method introduces boronic acid esters (10 ) for Suzuki-Miyaura cross-couplings, enabling diversification into drug-like molecules .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Leaving group potential : Iodine facilitates metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig aminations).

- Steric effects : The ortho-iodo group may hinder nucleophilic attack, necessitating optimized ligand systems (e.g., Pd(PPh₃)₄) .

Q. How can contradictions in reported synthetic data (e.g., yield disparities) be resolved during scale-up?

- Heat transfer control : Ensure uniform heating in large-scale reactors to prevent localized over-reaction.

- Byproduct profiling : Use LC-MS to identify side products (e.g., silylated derivatives) and adjust solvent ratios accordingly.

- Database validation : Cross-reference with REAXYS or PISTACHIO for predictive reaction feasibility .

Methodological Considerations

- Experimental Design : Always include control reactions (e.g., omitting iodine sources) to validate mechanistic pathways.

- Data Analysis : Quantify reaction efficiency using integrated NMR peak areas or GC-MS calibration curves.

- Contradiction Resolution : Reproduce literature protocols under identical conditions before modifying variables (e.g., solvent, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。